molecular formula C16H15NO4S B2503924 N-(4-acetylphenyl)-2-(phenylsulfonyl)acetamide CAS No. 878986-36-8

N-(4-acetylphenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B2503924
CAS RN: 878986-36-8
M. Wt: 317.36
InChI Key: KYOLGTXROYOPQC-UHFFFAOYSA-N
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Description

The compound "N-(4-acetylphenyl)-2-(phenylsulfonyl)acetamide" is a chemical entity that has been the subject of various studies due to its interesting structural features and potential biological activities. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been investigated for their electronic, biological, and physical properties. These studies provide insights into the behavior of such compounds in different environments and their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds, such as N-(phenylsulfonyl)acetamides, has been explored through various methods. For instance, an effective preparation of succinimide spiro-fused sultams from the reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation has been reported . This method features a cascade process that includes Rh(III)-catalyzed C(sp2)-H bond cleavage and intramolecular aza-Michael addition, highlighting the synthetic versatility of these compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been extensively studied using various spectroscopic and theoretical methods. For example, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) has been determined, revealing a tetragonally-distorted octahedral geometry around the Cu(II) center . Additionally, the conformational preferences of N,N-diethyl-2-[(4'-substituted)phenylsulfonyl]acetamides have been analyzed, showing the existence of different conformers in the gas phase and in solution .

Chemical Reactions Analysis

The reactivity of these compounds has been studied in various chemical reactions. For instance, the reaction of N-(phenylsulfonyl)acetamides with maleimides to produce sultams involves multiple steps, including C(sp2)-H bond cleavage and spirocyclization . The electronic and biological interactions of related compounds have also been evaluated, with molecular docking studies investigating their potential as antifungal and anticancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" have been characterized using different computational and experimental techniques. The vibrational spectroscopic assignment for these compounds has been determined by quantum computation, and their solvation effects in different liquids have been analyzed using the IEFPCM solvation model . Furthermore, the hydrogen bonding patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been studied, providing insights into their stability and interactions in the solid state .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Improvement : N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a compound related to N-(4-acetylphenyl)-2-(phenylsulfonyl)acetamide, was synthesized from m-nitro acetophenone. The process included reduction, acetylation, ethylation, and condensation with an overall yield of 77%. Improvements in reduction, acetylation, and ethylation methods were explored, making the procedure simple, safe, mild, and suitable for scale-up production (Gong Fenga, 2007).

  • Structural Analysis : In the crystal structure of 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, a related compound, the N—H and C=O bonds in the SO2—NH—CO—C group are trans to each other. The –SNHCOC– unit is essentially planar, making a significant dihedral angle with the benzene ring. This structural analysis provides insights into the molecular configuration of similar compounds (B. Gowda et al., 2008).

Chemical and Biological Interactions

  • Hydrogen Bond Studies : Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized and characterized, showing evidence of intra- and intermolecular hydrogen bonds in solution. This research can be extrapolated to understand the behavior of this compound in various environments (T. Romero, Angela Margarita, 2008).

  • Electronic and Biological Interactions : The electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated using computational methods. These insights into the reactivity and potential biological interactions of the compound can guide further research into related acetamides (G. Bharathy et al., 2021).

Pharmaceutical and Medicinal Chemistry

  • Antimicrobial Activity : Several N-substituted derivatives of acetamide, similar to this compound, have been synthesized and evaluated for antimicrobial activity. These studies offer a basis for considering similar compounds in antimicrobial research (H. Khalid et al., 2016).

  • Potential for Drug Development : The structural and biological properties of related acetamides, including their interaction with biological molecules and their electronic properties, lay the groundwork for their potential use in drug development (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-12(18)13-7-9-14(10-8-13)17-16(19)11-22(20,21)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOLGTXROYOPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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